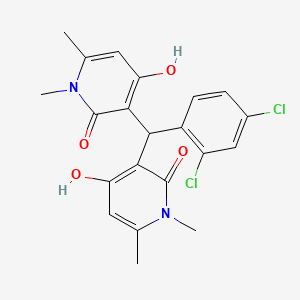

3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Description

3,3'-((2,4-Dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring a central 2,4-dichlorophenyl group linked via a methylene bridge to two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one moieties. The monomeric unit, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, is a well-characterized building block with a molecular weight of 139.15 g/mol and the formula C₇H₉NO₂ .

Properties

IUPAC Name |

3-[(2,4-dichlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O4/c1-10-7-15(26)18(20(28)24(10)3)17(13-6-5-12(22)9-14(13)23)19-16(27)8-11(2)25(4)21(19)29/h5-9,17,26-27H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMPENUXKAJSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(N(C3=O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), also known as a synthetic organic compound with significant biological activity, has garnered attention for its potential applications in pharmacology. This article explores its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

- IUPAC Name : 3-[(2,4-dichlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one

- Molecular Formula : C19H16Cl2N2O4

- CAS Number : 883083-19-0

- Molecular Weight : 403.25 g/mol

Antibacterial Activity

Recent studies have indicated that compounds similar to 3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one exhibit notable antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for derivatives against various bacterial strains showed promising results. A related compound demonstrated MIC values ranging from 0.008 to 0.06 μg/mL against Staphylococcus pneumoniae, Staphylococcus epidermidis, and Streptococcus pyogenes .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. pneumoniae | 0.008 |

| Staphylococcus epidermidis | 0.03 |

| Streptococcus pyogenes | 0.06 |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:

- A study on similar pyridinone derivatives indicated a significant cytotoxic effect against HeLa cells with a GI50 of approximately 5 µM .

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 3.18 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

- The presence of hydroxyl groups in its structure contributes to its radical scavenging ability, which is crucial for mitigating oxidative stress .

The biological activity of 3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It appears to inhibit topoisomerase enzymes selectively in bacterial cells without affecting human topoisomerase II, showcasing its potential for targeting bacterial infections while minimizing toxicity to human cells .

Case Studies

Several research studies have been conducted to explore the efficacy of this compound:

- Study on Antibacterial Properties : A comparative analysis revealed that the derivative exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

- Cytotoxicity Assays : Research indicated that the compound showed low toxicity levels against normal human liver cell lines (HepG2), suggesting a favorable safety profile for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Dichlorophenyl vs. Nitrophenyl

A closely related analog, 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) , replaces the 2,4-dichlorophenyl group with a 4-nitrophenyl moiety. This substitution alters electronic properties:

Table 1: Substituent Impact on Key Properties

Core Heterocycle Modifications

Bis-Pyrimidinetrione Derivatives

The compound 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) replaces the pyridinone rings with pyrimidinetrione moieties. Key differences include:

- Ring Saturation: Pyrimidinetriones are fully saturated, enhancing conformational rigidity compared to the partially unsaturated pyridinone system .

- Hydrogen Bonding : The trione structure provides three carbonyl groups, enabling stronger hydrogen-bonding interactions, which may improve crystallinity but reduce membrane permeability in biological systems .

Table 2: Heterocyclic Core Comparison

Functional Group Positioning

The spiro compound 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone features a spirocyclic architecture instead of a methylene bridge. Computational studies highlight:

- Stereochemical Complexity : The spiro structure introduces axial chirality, complicating synthesis but offering unique binding modes in biological targets .

- Thermodynamic Stability : Spirocyclic systems often exhibit higher thermal stability due to reduced steric strain compared to linear bridged compounds .

Monomeric Building Blocks

The monomer 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS 6052-75-1) is a critical precursor for synthesizing the target compound. Its properties include:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO).

- Applications : Widely used in metal chelation and as a ligand in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.